molecular formula C22H17ClFN3O2S2 B2715182 N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-60-6

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2715182
CAS No.: 1261019-60-6
M. Wt: 473.97
InChI Key: JFRJSHUFLBEXAU-UHFFFAOYSA-N
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Description

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Biological Activity

N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261019-60-6) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.

  • Molecular Formula : C22H17ClFN3O2S2
  • Molecular Weight : 474.0 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thieno[3,2-d]pyrimidine structure is known to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cell proliferation. Specifically, it may inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to disruptions in DNA synthesis and ultimately cell death in rapidly dividing cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from this scaffold showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) were reported as low as 2 µg/mL for certain derivatives .
PathogenMIC (µg/mL)
Methicillin-resistant S. aureus2
Vancomycin-resistant E. faecium2
Drug-resistant Candida strains>64

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The IC50 values varied depending on the cell line but were generally in the micromolar range .
Cancer Cell LineIC50 (µM)
HeLa15
MCF-712
A54910

Case Studies

A notable case study involved the evaluation of a series of thieno[3,2-d]pyrimidine derivatives, including our compound of interest. Researchers synthesized several analogs and tested their efficacy against both bacterial and cancer cell lines. The study found that modifications on the phenyl ring significantly influenced both antimicrobial and anticancer activities .

Properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(24)3-4-16(18)23/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJSHUFLBEXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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